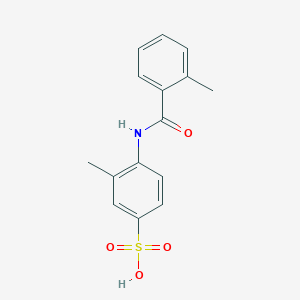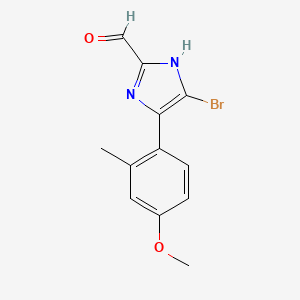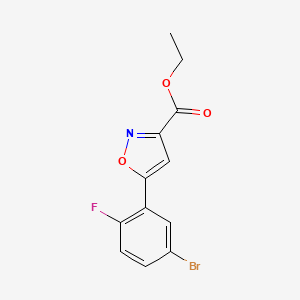
3-Methyl-4-(2-methylbenzamido)benzenesulfonic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-(2-methylbenzamido)benzenesulfonic acid is an organic compound with the molecular formula C15H15NO4S and a molecular weight of 305.35 g/mol . This compound is characterized by the presence of a sulfonic acid group, a benzamido group, and a methyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2-methylbenzamido)benzenesulfonic acid typically involves the reaction of 3-methylbenzenesulfonyl chloride with 2-methylbenzamide under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .
化学反应分析
Types of Reactions
3-Methyl-4-(2-methylbenzamido)benzenesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfonyl compounds, and various substituted benzene derivatives .
科学研究应用
3-Methyl-4-(2-methylbenzamido)benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Methyl-4-(2-methylbenzamido)benzenesulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The benzamido group can interact with hydrophobic pockets in proteins, enhancing the binding affinity of the compound . These interactions disrupt the normal function of the target proteins, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
Benzenesulfonic acid: Lacks the methyl and benzamido groups, making it less specific in its interactions.
4-Methylbenzenesulfonic acid: Similar structure but lacks the benzamido group, resulting in different chemical properties.
2-Methylbenzenesulfonic acid: Lacks the 3-methyl and benzamido groups, leading to different reactivity and applications.
Uniqueness
3-Methyl-4-(2-methylbenzamido)benzenesulfonic acid is unique due to the presence of both the benzamido and sulfonic acid groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C15H15NO4S |
|---|---|
分子量 |
305.4 g/mol |
IUPAC 名称 |
3-methyl-4-[(2-methylbenzoyl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C15H15NO4S/c1-10-5-3-4-6-13(10)15(17)16-14-8-7-12(9-11(14)2)21(18,19)20/h3-9H,1-2H3,(H,16,17)(H,18,19,20) |
InChI 键 |
PIQHKPRBBOGGTN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)S(=O)(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(Z)-2-[4-(tert-Butyl)-5-[[5-(dihexylamino)thiophen-2-yl]methylene]thiazol-2(5H)-ylidene]malononitrile](/img/structure/B13692875.png)

![2-[Phenyl[2-(2-pyridyl)hydrazono]methyl]pyridine](/img/structure/B13692886.png)



